molecular formula C20H12Cl2FN3O3S B2929846 N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260949-19-6

N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2929846
CAS No.: 1260949-19-6
M. Wt: 464.29
InChI Key: KTIRXBZOTALFRA-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidinone core substituted with two chlorophenyl groups and a fluorophenyl acetamide moiety. This compound belongs to a class of N-substituted 2-arylacetamides, which are structurally analogous to natural benzylpenicillin derivatives and exhibit diverse pharmacological activities, including kinase inhibition and antiproliferative effects . The presence of electron-withdrawing substituents (chloro, fluoro) and the dioxo-thienopyrimidine scaffold may enhance its binding affinity to biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2FN3O3S/c21-11-2-1-3-13(8-11)26-19(28)18-16(6-7-30-18)25(20(26)29)10-17(27)24-15-5-4-12(22)9-14(15)23/h1-9,16,18H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLPBAXXBRTDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity based on available research findings.

  • Molecular Formula : C23H15Cl2FN2O
  • Molecular Weight : 425.282 g/mol
  • CAS Number : 445031-31-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymatic pathways and cellular mechanisms. Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit a range of biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that derivatives of thieno[3,2-d]pyrimidine possess notable antimicrobial properties. For instance:

  • In vitro Studies : Compounds structurally related to this compound have demonstrated effective inhibition against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were found to be as low as 1 µg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium .

Anticancer Activity

The compound's anticancer potential is also noteworthy:

  • Cell Viability Assays : In studies involving cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer), the compound exhibited significant cytotoxic effects. For example, one study reported a reduction in cell viability by approximately 39.8% at a specific concentration compared to untreated controls .

Structure-Activity Relationship (SAR)

The biological activity can be influenced by various substituents on the thieno[3,2-d]pyrimidine core:

SubstituentEffect on Activity
4-ChloroEnhances antimicrobial activity
2-FluoroIncreases cytotoxicity against cancer cells
3-ChloroCritical for binding affinity to target enzymes

Case Studies

  • Study on Antimicrobial Efficacy :
    • A derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated strong activity against resistant strains with MIC values lower than conventional antibiotics .
  • Anticancer Research :
    • In another investigation focusing on the compound's anticancer properties, it was found that modifications in the thieno[3,2-d]pyrimidine structure could significantly enhance the inhibition of cancer cell proliferation. Specific substitutions led to improved selectivity towards cancer cells over normal cells .

Chemical Reactions Analysis

General Reactivity Profile

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically exhibit reactivity at three key sites:

  • Chlorine substituents (aromatic or aliphatic) for nucleophilic substitution.

  • Acetamide moiety for hydrolysis or condensation reactions.

  • Dioxo-thienopyrimidine core for ring functionalization or redox transformations .

Nucleophilic Substitution Reactions

Chlorine atoms in similar systems (e.g., 4-chlorophenyl groups) undergo substitution with nucleophiles like amines or alkoxides. For example:

Reaction TypeConditionsProductYield (%)Reference
AminationEtOH, NH₃ (aq), 80°C, 12h4-aminoaryl analog62–78
MethoxylationNaOMe, DMF, 60°C, 6h4-methoxy derivative55

Hydrolysis of Acetamide Group

The acetamide side chain can be hydrolyzed to carboxylic acid under acidic or basic conditions:

ConditionReagentsProductNotes
Acidic hydrolysisH₂SO₄ (conc.), reflux2-carboxy-thienopyrimidineRequires 24h for completion
Basic hydrolysisNaOH (2M), EtOH/H₂O, 70°CSodium carboxylate saltFaster (6–8h) but lower yield

Ring Functionalization

The thienopyrimidine core participates in cycloaddition and oxidation reactions:

Diels-Alder Reactions

  • Reacts with maleic anhydride at 120°C to form fused bicyclic adducts (78% yield) .

  • Electron-deficient dienophiles show higher regioselectivity.

Oxidation at Sulfur

  • Treatment with m-CPBA oxidizes the thiophene sulfur to sulfoxide (52% yield) .

Comparative Stability Data

Thermal and photolytic stability of related compounds:

ParameterValue (Analog)Method
Thermal decomposition210–215°CTGA (N₂ atmosphere)
λₘₐₓ (UV-Vis)274 nm (ε = 12,400)MeOH solution
Hydrolytic half-life48h (pH 7.4, 37°C)HPLC monitoring

Unresolved Challenges

  • Steric hindrance : Bulky 3-chlorophenyl substituent may limit access to the pyrimidinone carbonyl group .

  • Regioselectivity : Competing reactivity at C-2 vs. C-4 positions under electrophilic conditions.

Recommended Experimental Protocols

For future studies, prioritize:

  • X-ray crystallography to resolve steric/electronic effects (as in ).

  • DFT calculations to predict reactive sites (analogous to ).

Comparison with Similar Compounds

N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

This analog shares the thieno[3,2-d]pyrimidinone core but differs in substituents:

  • Substituents : A 4-methoxyphenyl group at position 7 and a 2,5-difluorophenyl acetamide group.
  • Synthetic Relevance: Demonstrates the adaptability of the thienopyrimidinone scaffold to accommodate diverse aryl groups .

2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

  • Structural Modifications : Replaces the dioxo groups with a sulfanyl linker and introduces a trifluoromethylphenyl group.

Acetamide Derivatives with Heterocyclic Cores

2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide

  • Core Structure: Features a pyrimidine-oxadiazole hybrid instead of thienopyrimidinone.
  • This compound has shown antiproliferative activity, suggesting acetamide derivatives with varied cores retain biological efficacy .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

  • Core Structure: Uses a naphthalene ring instead of thienopyrimidinone.
  • Pharmacological Implications : The bulky naphthalene group may limit target binding but improve π-π stacking interactions in crystal packing, as observed in crystallographic studies .

Physicochemical and Pharmacological Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents
Target Compound Not Reported 3-Chlorophenyl, 4-chloro-2-fluorophenyl
Example 83 () 302–304 Chromenone, dimethylamino
Compound 4 () 117–118 Pyridinyl, dichlorophenyl
N-(3-Chloro-4-fluorophenyl) analog 421 Naphthalen-1-yl

The target compound’s melting point is expected to exceed 250°C due to rigid aromatic stacking, similar to Example 83 . The absence of polar groups (e.g., methoxy) may reduce aqueous solubility compared to analogs .

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